Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate

Description

Molecular Architecture and Stereochemical Considerations

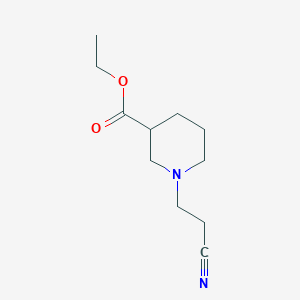

The molecular formula of ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate is C₁₁H₁₈N₂O₂ , with a molecular weight of 210.27 g/mol . Its structure consists of a piperidine ring substituted at the 3-position with an ethyl carboxylate group and at the 1-position with a 2-cyanoethyl chain. The SMILES notation (CCOC(=O)C1CCCN(C1)CCC#N) reveals the connectivity: the piperidine nitrogen is bonded to a two-carbon chain terminating in a nitrile group, while the ester group occupies the third carbon of the ring.

Stereochemical analysis indicates potential chirality at the piperidine ring’s 3-position due to the carboxylate substituent. However, the compound’s InChIKey (CYEHJKMCJBHEMZ-UHFFFAOYSA-N) suggests a racemic mixture or undefined stereochemistry in the deposited data. Comparative studies of enantiomerically pure analogs, such as ethyl (3R)-piperidine-3-carboxylate (a related nipecotic acid derivative), highlight the importance of stereochemistry in modulating physicochemical properties. For instance, the (R)-enantiomer of ethyl nipecotate exhibits distinct crystallographic packing and hydrogen-bonding patterns compared to its (S)-counterpart.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| SMILES | CCOC(=O)C1CCCN(C1)CCC#N |

| IUPAC Name | ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate |

Comparative Analysis with Related Piperidine-3-carboxylate Derivatives

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate belongs to a broader class of piperidine-3-carboxylates, which vary in substituents and stereochemistry. A structurally analogous compound, ethyl 1-(2-cyano-2-methylethyl)piperidine-3-carboxylate (C₁₂H₂₀N₂O₂), features a branched cyanoalkyl chain, resulting in increased molecular weight (224.30 g/mol) and altered lipophilicity. The methyl branch introduces steric hindrance, potentially affecting binding interactions in biological systems or crystallization behavior.

Another derivative, ethyl (3R)-piperidine-3-carboxylate , lacks the cyanoethyl group but retains the ester moiety at the 3-position. This simpler structure (C₈H₁₅NO₂, 157.21 g/mol) demonstrates how substituent removal impacts polarity and solubility. For example, the absence of the nitrile group reduces hydrogen-bonding acceptor capacity, which could influence pharmacokinetic properties in drug design.

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate | C₁₁H₁₈N₂O₂ | 210.27 g/mol | Ester, nitrile, piperidine |

| Ethyl 1-(2-cyano-2-methylethyl)piperidine-3-carboxylate | C₁₂H₂₀N₂O₂ | 224.30 g/mol | Branched cyanoalkyl, ester |

| Ethyl (3R)-piperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 g/mol | Ester, chiral center |

Crystallographic and Spectroscopic Characterization Techniques

X-ray crystallography of related piperidine derivatives, such as ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, reveals that piperidine rings often adopt chair conformations , while tetrahydropyridine rings may exhibit half-chair distortions . For ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate, analogous conformational analysis would likely show similar trends, with the cyanoethyl substituent influencing ring puckering parameters.

Spectroscopic data for this compound includes ¹H NMR peaks corresponding to the ethyl ester (δ 1.26 ppm for CH₃, δ 4.12 ppm for CH₂O) and cyanoethyl group (δ 2.48 ppm for CH₂CN). The nitrile group’s IR absorption near 2240 cm⁻¹ further confirms its presence. Comparative studies of ethyl (E)-2-cyano-3-(3-nitrophenyl)acrylate demonstrate distinct NMR shifts for α,β-unsaturated nitriles (δ 7.28–8.72 ppm for aromatic protons), highlighting the sensitivity of spectroscopic techniques to electronic environments.

The integration of these techniques provides a robust framework for elucidating the compound’s three-dimensional structure and electronic properties, essential for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEHJKMCJBHEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with ethyl cyanoacetate .

Industrial Production Methods

Industrial production methods for Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate are not well-documented in publicly available literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The piperidine ring provides a stable scaffold that can interact with various biological molecules, influencing pathways related to enzyme activity and protein function .

Comparison with Similar Compounds

Piperidine-3-carboxylate derivatives are a versatile class of compounds with applications ranging from medicinal chemistry to material science. Below, we compare Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate with structurally related analogs, emphasizing substituent effects, synthesis, and applications.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

*Molecular weight inferred from due to structural similarity.

Physicochemical Properties

- Cyanoethyl Substitution: The electron-withdrawing cyano group in Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. This contrasts with sulfonyl or acyl derivatives, where resonance effects dominate .

- Polarity: Sulfonyl and pyrazine substituents increase polarity, improving aqueous solubility compared to benzyl or cyanoethyl groups .

- Spectroscopic Data: 1H NMR: Piperidine protons in Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate resonate between δ 1.20–4.24 (similar to ), while sulfonyl derivatives show downfield shifts (δ 7.33–7.63) due to deshielding . MS Fragmentation: Cyanoethyl analogs exhibit [M+H]+ peaks at m/z 249–272, whereas acylated derivatives (e.g., ) show higher m/z values (e.g., 425.1 for indole derivatives) .

Biological Activity

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate is characterized by the presence of a piperidine ring, a cyanoethyl group, and an ethyl ester functional group. The structural formula can be represented as follows:

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity and applications in pharmaceutical synthesis .

The biological activity of Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to various receptors or enzymes, potentially modulating their activity. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Alteration of Cellular Signaling Pathways : By interacting with cellular receptors, it may influence signaling cascades that affect cell proliferation and survival.

Antimicrobial Properties

Research indicates that Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than typical antibiotic thresholds.

Anticancer Potential

The compound has also been evaluated for anticancer properties. A series of in vitro assays were conducted on different cancer cell lines, including:

- HepG2 (Hepatocellular carcinoma)

- MCF-7 (Breast adenocarcinoma)

- SH-SY5Y (Neuroblastoma)

Results indicated that Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate exhibited cytotoxic effects, with IC50 values suggesting significant potency in inhibiting cell growth in these cancer models .

Study 1: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial efficacy of Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate against a panel of bacterial strains. The study utilized the disk diffusion method and determined minimum inhibitory concentrations (MICs). The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This data underscores the compound's potential as an antimicrobial agent .

Study 2: Anticancer Efficacy Evaluation

In another study focusing on anticancer properties, the compound was tested on multiple cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10 |

| MCF-7 | 15 |

| SH-SY5Y | 12 |

The results indicated that Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate has promising anticancer activity, warranting further investigation into its mechanisms and therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate, and how can reaction parameters be optimized?

- Methodological Answer : A typical approach involves coupling ethyl piperidine-3-carboxylate with a cyanoethyl group using carbodiimide reagents like EDC and HOBt. Critical parameters include:

- Stoichiometry : Maintain a 1:1 molar ratio of starting materials to avoid side reactions (e.g., over-alkylation) .

- Solvent Selection : Dichloromethane (DCM) or THF is preferred for solubility and inertness .

- pH Control : For reactions involving nucleophilic substitution, maintain pH 10–11 using Na₂CO₃ to stabilize intermediates .

- Purification : Use flash chromatography (e.g., Biotage SP1) with gradients like ethyl acetate/hexanes (0–45%) to isolate the product .

Q. How can researchers verify the purity and structural integrity of Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate?

- Methodological Answer :

- TLC Monitoring : Track reaction progress using n-hexane/EtOAc mobile phases to confirm completion before workup .

- Spectroscopic Analysis :

- ¹H NMR : Key signals include δ 4.47–3.63 (m, ester and piperidine protons) and δ 2.70–3.29 (m, cyanoethyl protons) .

- Mass Spectrometry : Confirm molecular ion peaks via TOF ES+ MS (e.g., [M+H]⁺ at m/z 425.1) .

- HPLC : Use reverse-phase gradients (e.g., 8.36 min retention time) to assess purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact .

- Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent degradation; avoid long-term storage due to instability .

- Disposal : Neutralize residues with 1N HCl or NaOH, followed by incineration by certified waste handlers .

Advanced Research Questions

Q. How can kinetic studies elucidate the thermal decomposition pathways of Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate?

- Methodological Answer :

- Arrhenius Analysis : Perform gas-phase pyrolysis and derive rate coefficients (e.g., log κ₁ = 13.12 – 210.4 kJ mol⁻¹/(2.303 RT)) .

- Mechanistic Insights : Compare activation energies (e.g., 210.4 kJ mol⁻¹ for the parent compound vs. 212.8 kJ mol⁻¹ for methylated analogs) to infer steric or electronic effects .

- Degradation Products : Use GC-MS to identify intermediates like 3-piperidinecarboxylic acid, which forms via ester hydrolysis .

Q. What strategies resolve contradictions in synthetic yields reported across literature?

- Methodological Answer :

- Parameter Screening : Use design-of-experiments (DoE) to test variables (e.g., temperature, solvent polarity) impacting yields .

- Intermediate Trapping : Add quenching agents (e.g., D₂O) during reactions to isolate and characterize unstable intermediates via NMR .

- Cross-Validation : Reproduce conflicting protocols (e.g., aqueous vs. anhydrous conditions) to identify moisture-sensitive steps .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding affinities for targets (e.g., neurotropic alphavirus proteases) .

- QSAR Modeling : Correlate substituent effects (e.g., cyanoethyl vs. benzyl groups) with inhibitory activity using Hammett σ constants .

- Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (SAS) < 5 to balance novelty and practicality .

Q. What crystallographic techniques are suitable for determining the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water) and solve structures using SHELXL .

- Twinning Analysis : For challenging crystals, apply SHELXE to deconvolute overlapping reflections in twinned datasets .

- Validation : Check refinement metrics (e.g., R-factor < 0.05) and hydrogen-bonding networks to confirm accuracy .

Data Contradictions and Resolution

- Synthesis Yields : reports 67% yield using EDC/HOBt, while achieves ~75% via sulfonation. These discrepancies may arise from differing leaving groups (chloride vs. sulfonyl). Validate via controlled experiments .

- Thermal Stability : shows ethyl piperidine-3-carboxylate decomposes faster than its methylated analog, contradicting steric expectations. Investigate via DFT calculations to assess transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.